methyl 2-[4-(aminomethyl)-3,4-dihydro-2H-1-benzopyran-4-yl]acetate hydrochloride
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Overview
Description
Methyl 2-[4-(aminomethyl)-3,4-dihydro-2H-1-benzopyran-4-yl]acetate hydrochloride is a chemical compound with a complex structure that includes a benzopyran ring, an aminomethyl group, and an acetate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[4-(aminomethyl)-3,4-dihydro-2H-1-benzopyran-4-yl]acetate hydrochloride typically involves multiple steps, including the formation of the benzopyran ring, introduction of the aminomethyl group, and esterification to form the acetate. Common reagents used in these reactions include methanol, hydrochloric acid, and various catalysts to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors, precise temperature control, and continuous monitoring of reaction progress .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[4-(aminomethyl)-3,4-dihydro-2H-1-benzopyran-4-yl]acetate hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the aminomethyl group, using reagents like alkyl halides
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., alkyl halides). Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Methyl 2-[4-(aminomethyl)-3,4-dihydro-2H-1-benzopyran-4-yl]acetate hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of methyl 2-[4-(aminomethyl)-3,4-dihydro-2H-1-benzopyran-4-yl]acetate hydrochloride involves its interaction with specific molecular targets and pathways. The aminomethyl group can interact with enzymes or receptors, leading to various biological effects. The benzopyran ring may also play a role in its activity by stabilizing the compound and facilitating its binding to targets .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-[4-(aminomethyl)phenyl]acetate hydrochloride: Similar structure but lacks the benzopyran ring.
Methyl 2-[4-(aminomethyl)cyclohexyl]acetate hydrochloride: Contains a cyclohexyl ring instead of a benzopyran ring.
Methyl 2-{[4-(aminomethyl)phenyl]formamido}acetate hydrochloride: Contains a formamido group instead of an acetate ester.
Uniqueness
Methyl 2-[4-(aminomethyl)-3,4-dihydro-2H-1-benzopyran-4-yl]acetate hydrochloride is unique due to the presence of the benzopyran ring, which imparts specific chemical and biological properties.
Properties
Molecular Formula |
C13H18ClNO3 |
---|---|
Molecular Weight |
271.74 g/mol |
IUPAC Name |
methyl 2-[4-(aminomethyl)-2,3-dihydrochromen-4-yl]acetate;hydrochloride |
InChI |
InChI=1S/C13H17NO3.ClH/c1-16-12(15)8-13(9-14)6-7-17-11-5-3-2-4-10(11)13;/h2-5H,6-9,14H2,1H3;1H |
InChI Key |
FNYGAVUNYNGNOK-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC1(CCOC2=CC=CC=C21)CN.Cl |
Origin of Product |
United States |
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